

IC50 determination of 1-Cyclopropyl-4-ethynyl-1H-pyrazole against target kinases

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Compound of Interest

1-Cyclopropyl-4-ethynyl-1Hpyrazole

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Comparative Analysis of 1-Cyclopropyl-Pyrazole Derivatives as Kinase Inhibitors

Introduction

The 1-cyclopropyl-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. While specific data for 1-Cyclopropyl-4-ethynyl-1H-pyrazole is not publicly available, this guide provides a comparative analysis of various 1-cyclopropyl-pyrazole derivatives that have been evaluated for their inhibitory activity against a range of protein kinases. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class in kinase-targeted therapies.

Performance Comparison of 1-Cyclopropyl-Pyrazole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of several 1-cyclopropyl-pyrazole derivatives against their respective target kinases. These compounds, while not identical to **1-Cyclopropyl-4-ethynyl-1H-pyrazole**, share the core 1-cyclopropyl-pyrazole moiety and demonstrate the potential of this scaffold to yield potent kinase inhibitors.



Compound Name/Reference	Target Kinase(s)	IC50 (nM)
Compound 36 (analogue)[1]	RET	>1000
Flt3	>1000	
DDR2	1.8	-
AT9283[2]	Aurora A	~3
Aurora B	~3	
JAK2	Data not specified	-
Abl (T315I)	Data not specified	-
Compound 12r (analogue)[3]	ALK5 (TGF-β type I receptor)	Potent inhibitor (specific IC50 not provided)
43d (analogue)[4]	CDK16	33 (EC50)

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of potential kinase inhibitors. Below are detailed methodologies for commonly employed in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6]

Materials:

- Kinase of interest
- Substrate for the kinase
- ATP (at a concentration near the Km for the kinase)



- 1-Cyclopropyl-pyrazole derivative (or other test inhibitor)
- ADP-Glo™ Reagent
- · Kinase Detection Reagent
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Multi-well plates (e.g., 384-well)
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of the 1-cyclopropyl-pyrazole derivative in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).
- Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound dilutions, and the substrate.
- Initiation of Kinase Reaction: Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[7]
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[7]
- Data Acquisition: Measure the luminescence using a plate reader.



• Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay Protocol

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate.[8][9]

Materials:

- Kinase of interest
- Z'-LYTE™ FRET-peptide substrate specific for the kinase
- ATP (at a concentration near the Km for the kinase)
- 1-Cyclopropyl-pyrazole derivative (or other test inhibitor)
- Development Reagent
- Stop Reagent
- Kinase Buffer
- Multi-well plates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the 1-cyclopropyl-pyrazole derivative in the kinase buffer.
- Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound dilutions, and the Z'-LYTE™ FRET-peptide substrate.
- Initiation of Kinase Reaction: Initiate the reaction by adding ATP.



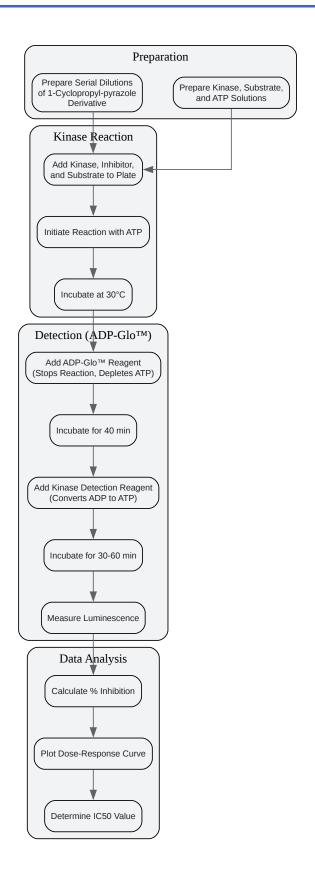
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Development Reaction: Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated FRET-peptide, disrupting FRET.
- Incubation: Incubate at room temperature for 60 minutes.
- Stopping the Reaction: Add the Stop Reagent to each well.
- Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair (e.g., coumarin and fluorescein).[8]
- Data Analysis: Calculate the emission ratio, which is indicative of the extent of phosphorylation. Determine the percent inhibition based on the emission ratio in the presence of the inhibitor compared to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for IC50 determination and a key signaling pathway often targeted by kinase inhibitors.

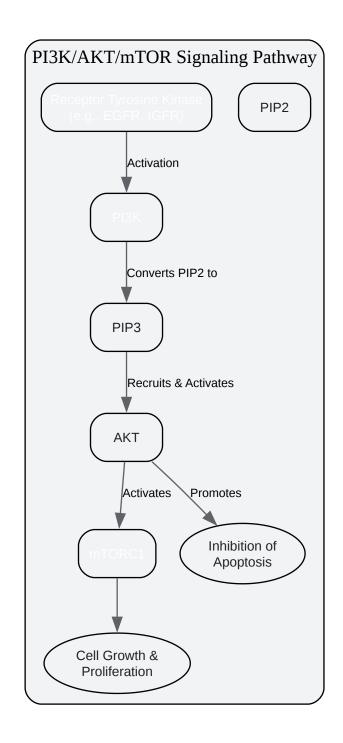




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Caption: Workflow for IC50 Determination using the ADP-Glo™ Kinase Assay.





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Caption: The PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

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